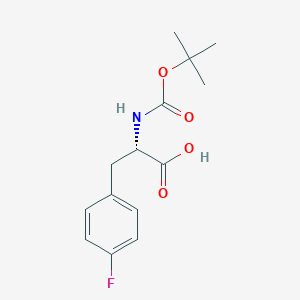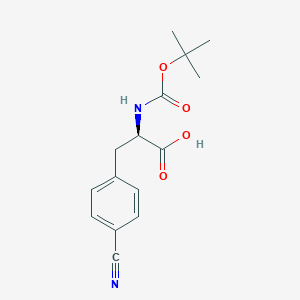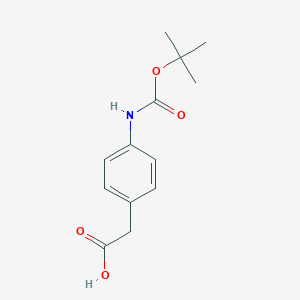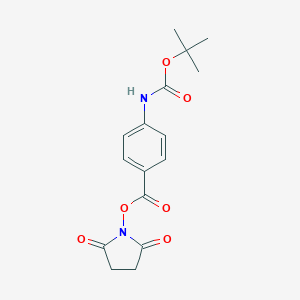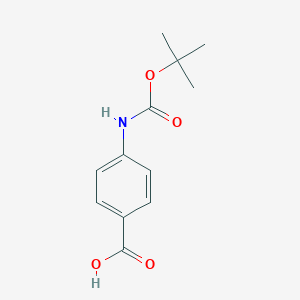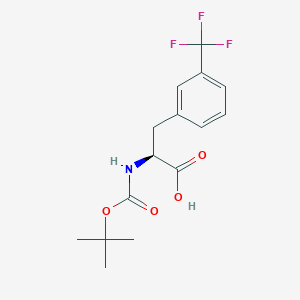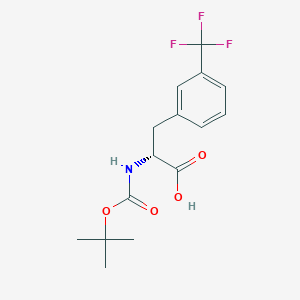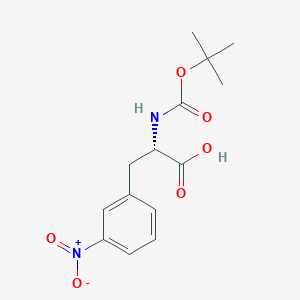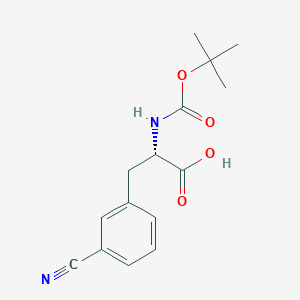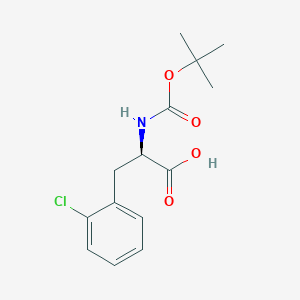
Boc-2-chloro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-chloro-D-phenylalanine, also known as Boc-D-Phe(2-Cl)-OH, is a compound with the empirical formula C14H18ClNO4 . It is a derivative of phenylalanine, an essential amino acid, and is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-2-chloro-D-phenylalanine consists of a phenylalanine core with a chlorine atom at the 2-position of the phenyl ring and a tert-butoxycarbonyl (Boc) group protecting the amino group . The molecular weight of the compound is 299.75 g/mol .Physical And Chemical Properties Analysis
Boc-2-chloro-D-phenylalanine is a solid compound . Its optical activity is [α]20/D +23.5±2°, c = 1% in ethyl acetate .Wissenschaftliche Forschungsanwendungen
1. Use in Protein Synthesis and Biochemical Studies
Boc-2-chloro-D-phenylalanine and related Boc-protected phenylalanine derivatives have been used in various protein synthesis and biochemical studies. For example, a study demonstrated the use of a Boc-protected derivative in acylating a nucleotide to create misaminoacylated tRNA in Escherichia coli, which was used to stimulate protein synthesis in an in vitro translation system (Baldini et al., 1988). This illustrates the compound's utility in manipulating and understanding protein synthesis mechanisms.
2. Chemical Ligation and Peptide Synthesis
The Boc-protected phenylalanine derivatives, including Boc-2-chloro-D-phenylalanine, have significant applications in peptide synthesis. For instance, they have been used to facilitate native chemical ligation at phenylalanine, which is crucial for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).
3. Development of Novel Pharmaceutical Intermediates
Boc-2-chloro-D-phenylalanine derivatives have been employed in the development of pharmaceutical intermediates. A study reports the large-scale synthesis of a substituted d-phenylalanine, using asymmetric hydrogenation, which could be scaled up for pharmaceutical production (Fox et al., 2011).
4. Radioiodination and Imaging Studies
These compounds have also been used in radioiodination for imaging studies. For instance, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, which could be radioiodinated and used directly in peptide synthesis (Wilbur et al., 1993).
5. Molecular Imprinting and Chromatography
Boc-2-chloro-D-phenylalanine has been used in molecular imprinting processes. For example, copolymer beads imprinted with tert-butoxycarbonyl-l-phenylalanine were prepared for chromatographic separation, demonstrating the compound's utility in molecular recognition and separation techniques (Ansell & Mosbach, 1997).
Safety and Hazards
Safety data sheets indicate that Boc-2-chloro-D-phenylalanine should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . Dust formation should be avoided, and adequate ventilation should be ensured during handling . In case of accidental release, personnel should be evacuated to safe areas .
Wirkmechanismus
Target of Action
Boc-2-chloro-D-phenylalanine, also known as Boc-D-2-Chlorophe, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of multifunctional targets, particularly those involving amino functions . It plays a pivotal role in the synthesis of Boc-derivatives, which are used in the field of peptide synthesis . The compound is also involved in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Result of Action
The result of the compound’s action is the formation of Boc-derivatives, which are stable and resistant to most nucleophiles and bases . These derivatives are used in various applications, particularly in the field of peptide synthesis . The compound also facilitates the cleavage of the Boc group under mild acidolysis .
Action Environment
The action of Boc-2-chloro-D-phenylalanine is influenced by various environmental factors. For instance, the compound is stable under conditions where Boc is completely stable, such as catalytic hydrogenolysis or sodium in liquid ammonia . It can be cleaved under mild acidolysis . The compound is typically stored at 2-8 °C .
Eigenschaften
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-chloro-D-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


